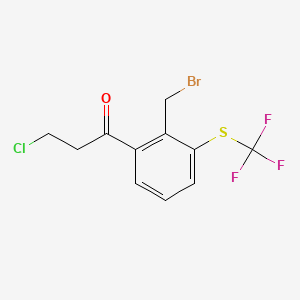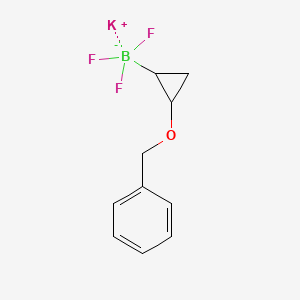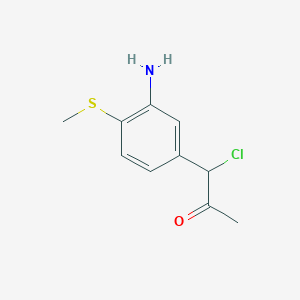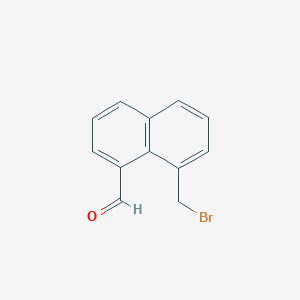
1-(Bromomethyl)naphthalene-8-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)naphthalene-8-carboxaldehyde is an organic compound with the molecular formula C12H9BrO and a molecular weight of 249.1 g/mol . This compound is characterized by the presence of a bromomethyl group attached to the naphthalene ring at the 1-position and a carboxaldehyde group at the 8-position. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)naphthalene-8-carboxaldehyde can be synthesized through several methods. One common approach involves the bromination of naphthalene derivatives followed by formylation. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a formylating agent like dimethylformamide (DMF) in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)naphthalene-8-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., NaBH4), solvents (e.g., ethanol, methanol).
Major Products Formed
Substitution: Various substituted naphthalene derivatives.
Oxidation: Naphthalene-8-carboxylic acid.
Reduction: 1-(Hydroxymethyl)naphthalene-8-carboxaldehyde.
Applications De Recherche Scientifique
1-(Bromomethyl)naphthalene-8-carboxaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including dyes and pigments
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)naphthalene-8-carboxaldehyde involves its reactivity with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The aldehyde group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Chloromethyl)naphthalene-8-carboxaldehyde
- 1-(Iodomethyl)naphthalene-8-carboxaldehyde
- 1-(Hydroxymethyl)naphthalene-8-carboxaldehyde
Uniqueness
1-(Bromomethyl)naphthalene-8-carboxaldehyde is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Propriétés
Formule moléculaire |
C12H9BrO |
|---|---|
Poids moléculaire |
249.10 g/mol |
Nom IUPAC |
8-(bromomethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H9BrO/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6,8H,7H2 |
Clé InChI |
RKAGQUFZPPVCFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)CBr)C(=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


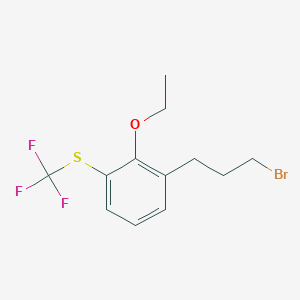

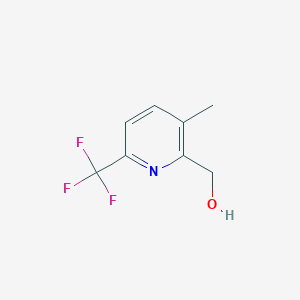
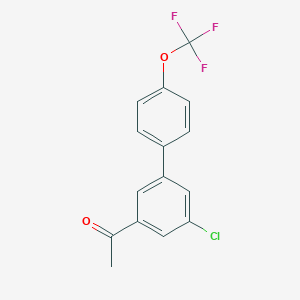
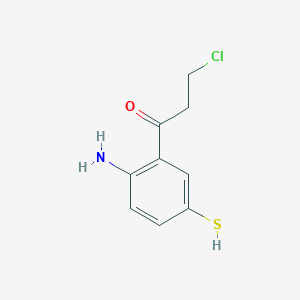



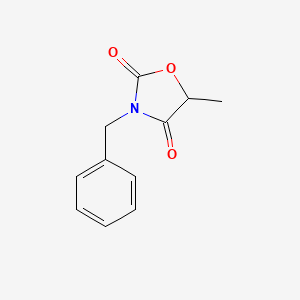
![(R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl](/img/structure/B14055876.png)
